molecular formula C15H15N3 B11695701 4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile

4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile

Cat. No.: B11695701
M. Wt: 237.30 g/mol
InChI Key: YQIUXUGSVNIENS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with dimethyl groups, a carbonitrile group, and an amino group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 4 and 6 positions of the pyridine ring.

    Attachment of the Amino Group: The amino group is introduced through an amination reaction, often using aniline derivatives.

    Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, using reagents such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine

Uniqueness

4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile is unique due to the presence of the amino group attached to a methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

4,6-dimethyl-2-(4-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3/c1-10-4-6-13(7-5-10)18-15-14(9-16)11(2)8-12(3)17-15/h4-8H,1-3H3,(H,17,18)

InChI Key

YQIUXUGSVNIENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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